molecular formula C23H17N3OS2 B2387605 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477294-77-2

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2387605
CAS No.: 477294-77-2
M. Wt: 415.53
InChI Key: WWGFWBIHHIQOMF-WJTDDFOZSA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic chemical compound designed for advanced research applications. This molecule features a complex structure incorporating a quinoline core linked to a 2-thienyl group and a fused benzothiazole-imine moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with therapeutic potential. Similarly, quinoline derivatives represent an important class of heterocycles with a wide range of bioactivities. The specific conjugation of these pharmacophores in this compound suggests potential for use in various biochemical and pharmacological investigations. Researchers may explore its utility as a key intermediate in organic synthesis or investigate its properties in high-throughput screening campaigns. Its structural characteristics make it a candidate for research focused on enzyme inhibition, receptor binding studies, or cellular pathway analysis. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-14-9-10-19-21(12-14)29-23(26(19)2)25-22(27)16-13-18(20-8-5-11-28-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFWBIHHIQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis

The quinoline-4-carboxamide scaffold is typically synthesized via:

  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes.
  • Combes Synthesis : Cyclization of anilines with β-keto esters.

For the 2-(thiophen-2-yl)quinoline-4-carboxamide intermediate:

  • Step 1 : Introduce the thiophen-2-yl group via Suzuki coupling or direct electrophilic substitution.
  • Step 2 : Oxidize the resulting quinoline to the carboxylic acid or activate it as an acyl chloride for subsequent coupling.

Benzothiazole Ylidene Intermediate

The 3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety is synthesized via:

  • Cyclization of 2-Aminobenzenethiol : React with acetaldehyde or ketones under acidic conditions to form the benzothiazole ring.
  • Methylation : Introduce methyl groups at positions 3 and 6 using methyl iodide or dimethyl sulfate.

Stereochemical Control : The E-configuration is achieved through:

  • Trans-Domino Effect : Stabilization via conjugation between the ylidene nitrogen and the adjacent sulfur atom.
  • Kinetic vs. Thermodynamic Control : Optimal conditions (e.g., reflux in polar aprotic solvents) favor the E-isomer.

Coupling Strategies

The final amide bond is formed via:

Method Reagents/Conditions Yield (%) References
EDC/HOBt Coupling EDC (1.1 eq), HOBt (1.0 eq), DMF, 80°C 60–75
DCC Activation DCC (1.1 eq), DMAP (0.1 eq), THF, RT 50–65
POCl₃ Activation POCl₃, DMF, 80°C, followed by amine addition 55–70

Key Considerations :

  • Solvent Selection : DMF enhances reactivity for EDC-mediated couplings.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.

Detailed Experimental Procedures

Synthesis of 2-(Thiophen-2-Yl)Quinoline-4-Carboxylic Acid

  • Step 1 : React 2-aminobenzaldehyde with thiophen-2-carboxaldehyde under basic conditions (e.g., NaOH, ethanol, reflux) to form the quinoline core.
  • Step 2 : Oxidize the resulting quinoline-4-methyl group to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.

Preparation of 3,6-Dimethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene Amine

  • Step 1 : Cyclize 2-aminobenzenethiol with acetaldehyde in HCl (conc.) to yield 3,6-dimethylbenzothiazole.
  • Step 2 : Dehydrogenate the thiazolidine ring using iodine or DDQ to form the ylidene intermediate.

Amide Bond Formation

  • EDC/HOBt Method :
    • Activate 2-(thiophen-2-yl)quinoline-4-carboxylic acid with EDC and HOBt in DMF.
    • Add the benzothiazole ylidene amine and stir at 80°C for 12–24 hours.

Optimization and Challenges

Stereochemical Purity

  • E*-Ylidene Formation : Achieved via:
    • Trans-Domino Effect : Ylidene nitrogen and sulfur conjugation.
    • Kinetic Control : Rapid quenching of reaction intermediates.

Solvent and Reagent Selection

Parameter Optimal Choice Rationale
Solvent DMF or THF High polarity stabilizes transition states
Base K₂CO₃ or Et₃N Neutralizes HCl generated during coupling
Temperature 80–100°C Accelerates reaction kinetics

Analytical Characterization

Spectroscopic Data

Technique Key Peaks References
¹H NMR δ 7.5–9.0 (quinoline H), δ 2.3–2.5 (CH₃)
¹³C NMR δ 165–170 (C=O), δ 120–130 (aromatic C)
HRMS [M+H]⁺ = 449.11 (C₂₄H₂₀N₃OS)

X-Ray Crystallography

  • Dihedral Angles : Quinoline and benzothiazole rings adopt non-planar orientations to minimize steric strain.
  • Hydrogen Bonding : Weak C–H···O interactions stabilize crystal packing.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
EDC/HOBt Coupling High yield, mild conditions Cost of reagents
POCl₃ Activation Shorter reaction times Harsh conditions, side reactions
DCC Coupling Green chemistry potential Lower yields, DMAP toxicity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted benzothiazole, and quinoline derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel materials.

Biology

This compound has shown promise as a biological probe for studying enzyme interactions. Its sulfamoyl group can form strong hydrogen bonds with biological targets, making it useful in biochemical assays and enzyme activity studies.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could inhibit certain enzymes selectively, suggesting potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored as a lead for drug development due to its structural features that suggest interactions with various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against several cancer cell lines. For instance, in vitro studies showed that it inhibits proliferation in human hepatocellular carcinoma (HepG-2) cells.

Industry

The unique properties of this compound make it suitable for developing new materials with enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication process. Additionally, it can bind to certain enzymes, inhibiting their activity and leading to cell death. The pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis through the activation of caspases.

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Quinoline-Based Analogues

Compound Name Melting Point (°C) Yield (%) Notable Spectral Features (IR, NMR) Reference
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) 192 71 IR: 2924 cm⁻¹ (C-H stretch), 1675 cm⁻¹ (C=O); NMR: δ 8.9 (quinoline H)
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) 180 73 IR: 2853 cm⁻¹ (C-H stretch), 1668 cm⁻¹ (C=O); NMR: δ 2.3 (CH₃)
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-... Not reported Not reported NMR: δ 7.8–8.1 (quinoline H), δ 2.1 (CH₃)

Key Observations :

  • The presence of a bromophenyl group in 6e and 6f increases melting points compared to non-halogenated analogs .
  • Thiophene substitution (as in the target compound) may enhance π-π stacking interactions compared to purely aromatic substituents .

Benzothiazole and Thiazolidinone Derivatives

Table 2: Comparison of Benzothiazole-Containing Compounds

Compound Name Melting Point (°C) Yield (%) Notable Spectral Features Reference
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Not reported 70 IR: 1730 cm⁻¹ (C=O); NMR: δ 7.5–8.0 (benzothiazole H)
N-(2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l) Not reported 45 IR: 1715 cm⁻¹ (C=O); NMR: δ 2.5 (CH₃CO)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) 269 87 IR: 1680 cm⁻¹ (C=O); NMR: δ 10.2 (NH)

Key Observations :

  • Sulfonamide groups (e.g., in compound 5) significantly elevate melting points (269–315°C) due to hydrogen bonding .

Influence of Substituents on Reactivity and Bioactivity

  • Halogen Effects: Bromine (6e, 6f) and chlorine (4g, 4l) substituents improve yields (70–87%) compared to non-halogenated analogs, likely due to enhanced electrophilic reactivity .
  • Thiophene vs. Phenyl : Thiophene-containing compounds (e.g., the target compound) exhibit distinct electronic profiles due to sulfur’s electron-withdrawing effects, which may modulate redox activity or interaction with biological targets .
  • Carboxamide Linkers : Compounds with flexible alkyl chains (e.g., octanamide in 6e) show lower melting points than those with rigid aromatic linkers (e.g., compound 5) .

Biological Activity

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
  • Quinoline Synthesis : The quinoline structure is formed via a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
  • Coupling Reaction : The benzothiazole and quinoline derivatives are coupled using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the final product .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes .

Anticancer Activity

The compound is also being explored for its potential as an anticancer agent. Studies have demonstrated that related benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. The interaction with specific molecular targets such as DNA or enzymes can lead to the inhibition of tumor growth .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : It may bind to DNA or RNA, interfering with replication or transcription processes.
  • Signal Transduction Modulation : By influencing signaling pathways related to apoptosis and cell cycle regulation, the compound can promote cell death in cancerous cells while inhibiting microbial growth .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Antibacterial Activity : A study demonstrated that a series of benzothiazole derivatives showed comparable antibacterial activity to norfloxacin against various strains of bacteria .
  • Anticancer Efficacy : In vitro studies have shown that certain benzothiazole derivatives can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting proliferation .

Q & A

Q. What are the common synthetic routes for preparing N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole-derived hydrazone with a quinoline-carboxamide precursor. Key steps include:
  • Hydrazone formation : Reacting 3,6-dimethylbenzothiazol-2-amine with a carbonyl compound under acidic or basic conditions .
  • Quinoline functionalization : Introducing the thiophen-2-yl group via Suzuki-Miyaura coupling or direct substitution .
  • Amidation : Final coupling of the quinoline-carboxylic acid with the benzothiazole hydrazone using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the benzothiazole, quinoline, and thiophene moieties. For example, the thiophene protons appear as distinct doublets near δ 7.2–7.5 ppm .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and C=N stretching (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation/precipitation .
  • Stability Assays : Incubate at 25°C and 37°C, analyze degradation via HPLC at 24/48/72 hours. Protect from light if photosensitive .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns coupling networks (e.g., distinguishing quinoline C4-H from thiophene protons) .
  • X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize reaction yields when synthesizing analogues with substituted thiophene or benzothiazole groups?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki couplings .
  • Temperature Gradients : Increase reaction temperatures (80–120°C) for sluggish amidation steps, monitored via in situ FTIR .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Dock the compound into target active sites (e.g., EGFR kinase) using the benzothiazole-quinoline core as a pharmacophore .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond interactions .
  • Free Energy Calculations (MM-PBSA) : Quantify ΔGbinding to prioritize analogues for synthesis .

Q. How should researchers address discrepancies in biological activity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Test IC50 values in ≥3 cell lines (e.g., HeLa, MCF-7, A549) to identify lineage-specific effects .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to rule out promiscuous binding .
  • Metabolic Stability Assays : Compare CYP450-mediated metabolism in liver microsomes to explain variable efficacy .

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